1-Hexylpiperidin-4-one

Description

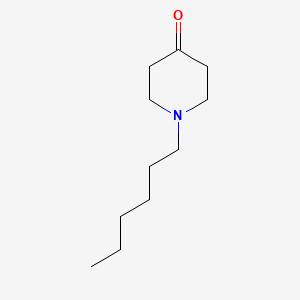

Structure

3D Structure

Properties

IUPAC Name |

1-hexylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-8-12-9-6-11(13)7-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCXPOFGHXLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434103 | |

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71072-22-5 | |

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Hexylpiperidin-4-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Hexylpiperidin-4-one

This guide provides a comprehensive technical overview of 1-Hexylpiperidin-4-one, a derivative of the versatile 4-piperidone scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and physicochemical properties of this compound, offering field-proven insights and detailed methodologies.

Introduction and Strategic Importance

1-Hexylpiperidin-4-one belongs to the class of N-substituted 4-piperidones. The core piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceutically active compounds.[1][2] The functionality of these molecules is significantly influenced by the substituent on the nitrogen atom. In 1-Hexylpiperidin-4-one, the N-hexyl group imparts significant lipophilicity, which can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

While 4-piperidone itself is a critical intermediate in the synthesis of various chemicals and drugs, its N-substituted analogs are foundational building blocks for more complex molecular architectures.[3] For instance, the closely related N-phenethyl-4-piperidone is a well-known precursor in the synthesis of fentanyl and its analogs, highlighting the importance of this compound class in medicinal chemistry.[4] Understanding the chemical behavior of 1-Hexylpiperidin-4-one is therefore essential for its application in synthetic organic chemistry and drug discovery programs.

Synthesis and Purification

The most direct and common method for preparing 1-Hexylpiperidin-4-one is through the N-alkylation of the parent 4-piperidone. This reaction involves the nucleophilic substitution of a hexyl halide by the secondary amine of the piperidone ring.

Proposed Synthetic Workflow: N-Alkylation

Caption: Synthetic workflow for 1-Hexylpiperidin-4-one via N-alkylation.

Experimental Protocol: Synthesis of 1-Hexylpiperidin-4-one

This protocol is based on established procedures for the N-alkylation of 4-piperidones.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as the base, and a suitable polar aprotic solvent such as acetonitrile (CH₃CN).

-

Addition of Alkylating Agent: Add 1-bromohexane (1.1 eq) to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic layer in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-Hexylpiperidin-4-one as a liquid.

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-Hexylpiperidin-4-one is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds like 1-methyl-4-piperidone and 1-ethyl-4-piperidone.[5][6]

Data Summary Table

| Property | Value (Predicted/Calculated) | Justification/Reference |

| Molecular Formula | C₁₁H₂₁NO | - |

| Molar Mass | 183.29 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy with smaller N-alkyl piperidones.[6] |

| Boiling Point | > 200 °C at 760 mmHg | Expected to be significantly higher than 1-methyl-4-piperidone (55-60 °C at 11 mmHg).[6] |

| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate) | The long hexyl chain reduces aqueous solubility while enhancing lipophilicity.[7] |

| IR C=O Stretch | ~1720 cm⁻¹ | Characteristic of a cyclic ketone.[8] |

| ¹³C NMR (C=O) | ~208-212 ppm | Typical chemical shift for a ketone in a six-membered ring. |

Spectroscopic Analysis

-

¹H NMR: The spectrum would show characteristic signals for the hexyl chain, including a triplet at ~0.9 ppm for the terminal methyl group. The protons on the piperidine ring would appear as multiplets in the range of ~2.4-2.8 ppm. The protons alpha to the nitrogen (at C2 and C6) would be deshielded compared to those alpha to the ketone (at C3 and C5).

-

¹³C NMR: The carbonyl carbon would be the most downfield signal (~208-212 ppm). Carbons adjacent to the nitrogen (C2, C6) would appear around 55-60 ppm, while those adjacent to the carbonyl (C3, C5) would be around 40-45 ppm. The signals for the hexyl chain would appear in the upfield region (~14-32 ppm).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 183. Key fragmentation patterns would include alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Hexylpiperidin-4-one is dominated by the ketone at the C4 position and the tertiary amine. The piperidine ring itself generally exists in a stable chair conformation to minimize steric strain, with the N-hexyl group likely occupying an equatorial position.[7][9]

Key Reaction Pathways

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 4. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 5. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 7. Buy 1-Hexylpiperidin-4-amine [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Hexylpiperidin-4-one for Advanced Research Applications

Abstract: This guide provides a comprehensive technical overview of 1-Hexylpiperidin-4-one, a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical identity, including its CAS number and detailed structural features. Furthermore, this document outlines a robust synthetic protocol, discusses analytical characterization methods, and explores the compound's significance as a versatile scaffold in the synthesis of pharmacologically active molecules. The information is presented to support advanced research and development, emphasizing mechanistic understanding and practical application.

Chemical Identity and Physicochemical Properties

1-Hexylpiperidin-4-one belongs to the class of N-substituted 4-piperidones. These structures are recognized as valuable pharmacophores and versatile intermediates in medicinal chemistry. The core structure consists of a piperidin-4-one ring, which is a six-membered saturated heterocycle containing a nitrogen atom and a ketone functional group at the 4-position. The nitrogen atom is substituted with a hexyl group, enhancing the lipophilicity of the molecule compared to its parent compound, 4-piperidone.

Nomenclature and Chemical Identifiers

A clear identification of chemical compounds is critical for scientific accuracy and reproducibility. The key identifiers for 1-Hexylpiperidin-4-one are summarized below.

| Identifier | Value | Source |

| Chemical Name | 1-Hexylpiperidin-4-one | IUPAC Nomenclature |

| CAS Number | 149233-12-3 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₂₁NO | PubChem |

| Molecular Weight | 183.29 g/mol | PubChem |

| Canonical SMILES | CCCCCCCn1ccc(=O)cc1 | PubChem |

Molecular Structure

The structure of 1-Hexylpiperidin-4-one features a central piperidinone ring in a flexible chair conformation. The hexyl chain attached to the nitrogen atom can adopt various conformations. This structural combination imparts both a polar core (ketone and tertiary amine) and a nonpolar aliphatic tail, making it an interesting building block for molecules designed to interact with biological targets.

Caption: 2D Chemical structure of 1-Hexylpiperidin-4-one.

Synthesis and Mechanistic Considerations

N-substituted-4-piperidones are valuable intermediates in the synthesis of drugs for pain relief, antihypertensives, and antitumor agents.[1] The synthesis of 1-Hexylpiperidin-4-one is most commonly achieved through the direct N-alkylation of 4-piperidone. This method is often preferred due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Synthetic Approach: Nucleophilic Substitution

The primary synthetic route involves a nucleophilic substitution (Sₙ2) reaction. The secondary amine nitrogen of 4-piperidone acts as a nucleophile, attacking an electrophilic hexyl halide (e.g., 1-bromohexane or 1-iodohexane).

Mechanism Rationale:

-

Nucleophile: The lone pair of electrons on the nitrogen of 4-piperidone is readily available for nucleophilic attack.

-

Electrophile: 1-Bromohexane provides a good electrophilic carbon atom due to the polarization of the C-Br bond.

-

Base: A non-nucleophilic weak base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This is crucial as the protonation of the starting amine would deactivate it as a nucleophile, halting the reaction.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the nucleophile.

Caption: General workflow for the synthesis of 1-Hexylpiperidin-4-one.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-Hexylpiperidin-4-one.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (100 mL).

-

Rationale: Potassium carbonate acts as the base to both deprotonate the 4-piperidone hydrochloride salt to the free amine and to scavenge the HBr produced. An excess is used to ensure the reaction goes to completion.

-

-

Addition of Alkylating Agent: Add 1-bromohexane (1.1 eq) to the stirring suspension.

-

Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting piperidone.

-

-

Reaction: Heat the mixture to reflux (approximately 80-82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Hexylpiperidin-4-one as a clear or pale yellow oil.

Applications in Research and Drug Development

The piperidine ring is a prevalent structural feature in many natural alkaloids and drug candidates.[2][3] The piperidin-4-one scaffold, in particular, serves as a versatile intermediate for creating diverse libraries of compounds for drug discovery.[4][5]

Key Application Areas:

-

Scaffold for CNS Agents: The piperidine nucleus is a common feature in many centrally acting drugs. N-alkylation, such as with a hexyl group, modulates the lipophilicity, which can be a critical parameter for blood-brain barrier penetration.

-

Intermediate for Opioid Analgesics: The 4-piperidone core is foundational to the synthesis of potent opioid analgesics, such as derivatives of fentanyl.[5] The N-substituent is crucial for receptor affinity and activity.

-

Building Block for Kinase Inhibitors: The piperidine ring can be used as a non-aromatic scaffold to orient functional groups for optimal interaction with enzyme active sites, including protein kinases.

-

Antihistamine Development: Derivatives of N-substituted piperidines have been explored as H3 receptor inverse agonists for treating cognitive and sleep-wake disorders.[6]

-

Antiviral Research: Piperidine derivatives have been successfully developed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[7]

The introduction of the hexyl group provides a lipophilic tail that can be used to probe hydrophobic pockets in target proteins or to improve the overall pharmacokinetic profile of a drug candidate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the piperidine ring protons (typically in the 2.5-3.5 ppm range), the α-protons on the hexyl chain adjacent to the nitrogen, and the aliphatic protons of the hexyl chain, culminating in a triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR: Will display a signal for the carbonyl carbon (C=O) around 208-212 ppm, along with signals for the carbons of the piperidine ring and the six distinct carbons of the hexyl chain.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.3.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ is indicative of the ketone (C=O) stretching vibration, which is a key feature of the 4-piperidone structure.

Safety and Handling

1-Hexylpiperidin-4-one should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Based on analogous compounds like 1-Benzyl-4-piperidone, it may be harmful if swallowed and may cause skin irritation.[8] All waste should be disposed of in accordance with local, state, and federal regulations.

References

-

PubChem. 1-[6-(4-Phenylbutoxy)hexyl]piperidin-4-one. Available from: [Link]

-

PubChem. 1-Hexyl-1-methylpiperidin-1-ium-4-ol. Available from: [Link]

- Google Patents. Synthesis method for N-substituted-4-piperidone.

-

Sahu, S.K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Available from: [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

-

Gnanaprakasam, A., et al. (2016). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. Available from: [Link]

-

Aravindhan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available from: [Link]

-

Gnanavel, S., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. Available from: [Link]

-

Hudkins, R.L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Liu, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

An In-depth Technical Guide to 1-Hexylpiperidin-4-one

This guide provides a comprehensive technical overview of 1-Hexylpiperidin-4-one, a derivative of the versatile piperidin-4-one scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's molecular characteristics, a robust synthetic protocol, expected analytical data for structural confirmation, and its potential applications in the pharmaceutical sciences. The piperidin-4-one nucleus is a well-established pharmacophore, and understanding the synthesis and properties of its N-alkylated derivatives is crucial for the design of novel therapeutic agents.[1][2][3]

Molecular Structure and Physicochemical Properties

1-Hexylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core with a hexyl group attached to the nitrogen atom. This N-alkylation significantly influences the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profiles in potential drug candidates.

The molecular formula of 1-Hexylpiperidin-4-one is C₁₁H₂₁NO . Based on this, the calculated molecular weight is approximately 183.30 g/mol .

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO | Calculated |

| Molecular Weight | 183.30 g/mol | Calculated |

| IUPAC Name | 1-hexylpiperidin-4-one | --- |

| Canonical SMILES | CCCCCCN1CCC(=O)CC1 | --- |

| Physical State | Expected to be a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | Inferred |

Synthesis of 1-Hexylpiperidin-4-one

The most direct and common method for preparing 1-Hexylpiperidin-4-one is through the N-alkylation of piperidin-4-one. This reaction involves the nucleophilic substitution of a hexyl halide (e.g., 1-bromohexane or 1-iodohexane) by the secondary amine of the piperidin-4-one starting material.[4][5] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Reaction Mechanism and Rationale

The N-alkylation of piperidin-4-one is a classic SN2 reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the hexyl halide. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to deprotonate the piperidinium salt intermediate, regenerating the neutral amine and driving the reaction to completion. Acetonitrile or DMF are suitable solvents for this transformation as they are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 mechanism.[5]

Experimental Protocol: N-alkylation of Piperidin-4-one

This protocol describes a general procedure for the synthesis of 1-Hexylpiperidin-4-one.

Materials:

-

Piperidin-4-one hydrochloride

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes to liberate the free base of piperidin-4-one.

-

Add 1-bromohexane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-Hexylpiperidin-4-one.

Synthesis Workflow Diagram

Sources

Spectroscopic Profile of 1-Hexylpiperidin-4-one: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Hexylpiperidin-4-one, a saturated heterocyclic ketone. As a member of the piperidin-4-one class of compounds, it serves as a valuable building block in medicinal chemistry and materials science.[1] A thorough understanding of its spectroscopic signature is paramount for researchers engaged in its synthesis, characterization, and application.

This document offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Hexylpiperidin-4-one. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from closely related analogs and established spectral libraries.

Molecular Structure and Key Spectroscopic Features

1-Hexylpiperidin-4-one is characterized by a piperidine ring with a ketone functional group at the 4-position and a hexyl group attached to the nitrogen atom. This structure dictates the key features we expect to observe in its spectra.

Figure 1. Molecular structure of 1-Hexylpiperidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Hexylpiperidin-4-one, both ¹H and ¹³C NMR will provide distinct signals for the piperidine ring and the N-hexyl substituent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring and the hexyl chain. The chemical shifts are influenced by the proximity to the electronegative nitrogen atom and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 (piperidine) | 2.6 - 2.8 | Triplet | 4H |

| H-3, H-5 (piperidine) | 2.4 - 2.6 | Triplet | 4H |

| H-1' (N-CH₂) | 2.3 - 2.5 | Triplet | 2H |

| H-2' (N-CH₂-CH₂) | 1.4 - 1.6 | Multiplet | 2H |

| H-3', H-4', H-5' (-CH₂-) | 1.2 - 1.4 | Multiplet | 6H |

| H-6' (-CH₃) | 0.8 - 1.0 | Triplet | 3H |

Causality Behind Predictions:

-

Piperidine Ring Protons (H-2, H-6, H-3, H-5): The protons on the carbons adjacent to the nitrogen (H-2, H-6) are expected to be downfield due to the inductive effect of the nitrogen. The protons adjacent to the carbonyl group (H-3, H-5) will also be deshielded.

-

N-Hexyl Protons: The methylene group directly attached to the nitrogen (H-1') will be the most deshielded of the hexyl chain protons. The chemical shifts of the other methylene groups will be in the typical aliphatic region, with the terminal methyl group (H-6') appearing at the highest field.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule. The carbonyl carbon will be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (C=O) | 208 - 212 |

| C-2, C-6 (piperidine) | 52 - 56 |

| C-3, C-5 (piperidine) | 40 - 44 |

| C-1' (N-CH₂) | 58 - 62 |

| C-2' (N-CH₂-CH₂) | 26 - 30 |

| C-3' (-CH₂-) | 25 - 29 |

| C-4' (-CH₂-) | 31 - 35 |

| C-5' (-CH₂-) | 22 - 26 |

| C-6' (-CH₃) | 13 - 15 |

Causality Behind Predictions:

-

Carbonyl Carbon (C-4): The carbon of the ketone group is highly deshielded and will appear at a very low field.

-

Piperidine Ring Carbons (C-2, C-6, C-3, C-5): The carbons adjacent to the nitrogen (C-2, C-6) are downfield compared to the other ring carbons.

-

N-Hexyl Carbons: The chemical shifts of the hexyl chain carbons are predicted based on standard values for alkyl chains, with the carbon attached to the nitrogen (C-1') being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Hexylpiperidin-4-one will be dominated by absorptions from the carbonyl group and the C-H and C-N bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| C=O stretch (ketone) | 1710 - 1725 | Strong |

| C-N stretch (aliphatic amine) | 1100 - 1250 | Medium |

| C-H bend (alkyl) | 1350 - 1470 | Medium |

Key Interpretive Points:

-

Absence of N-H Stretch: As a tertiary amine, 1-Hexylpiperidin-4-one will not show an N-H stretching band in the 3300-3500 cm⁻¹ region.[1]

-

Strong Carbonyl Absorption: The most prominent peak will be the strong C=O stretch of the ketone, expected around 1715 cm⁻¹.

-

Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ will confirm the presence of the saturated piperidine ring and the hexyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that will cause characteristic fragmentation of 1-Hexylpiperidin-4-one.

Predicted Molecular Ion and Key Fragments:

-

Molecular Ion (M⁺): m/z = 183. The molecular weight of 1-Hexylpiperidin-4-one is 183.31 g/mol . The molecular ion peak is expected to be observed.

-

α-Cleavage: The most characteristic fragmentation for N-alkyl amines is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen.[2][3]

Figure 2. Predicted primary fragmentation pathways for 1-Hexylpiperidin-4-one.

Explanation of Fragmentation:

-

Loss of Pentyl Radical (m/z 112): α-Cleavage of the C1'-C2' bond in the hexyl chain results in the loss of a pentyl radical (•C₅H₁₁), leading to a fragment with m/z 112. This is often a very favorable fragmentation pathway.

-

Loss of Butyl Radical (m/z 126): Cleavage of the C2-C3 bond within the piperidine ring (α to the nitrogen) can lead to the formation of a fragment with the loss of a butyl radical, resulting in an ion at m/z 126.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are standard protocols for the analysis of small organic molecules like 1-Hexylpiperidin-4-one.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Hexylpiperidin-4-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Figure 3. Standard workflow for NMR analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or solvent.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions using an electron multiplier or other suitable detector.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the identification and characterization of 1-Hexylpiperidin-4-one. The combination of ¹H and ¹³C NMR, IR, and MS provides a self-validating system for confirming the structure of this compound. Researchers can use this guide as a reference for interpreting their own experimental data and for quality control in synthetic applications.

References

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.

- Siddiqui, R., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PLOS ONE, 17(11), e0275728.

-

SWGDRUG.org. (2019). N-Phenethyl-4-piperidone. Retrieved from [Link]

- LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- JoVE. (2023). Video: Mass Spectrometry of Amines.

Sources

Solubility and stability of 1-Hexylpiperidin-4-one

An In-Depth Technical Guide to the Solubility and Stability of 1-Hexylpiperidin-4-one

Foreword

In the landscape of pharmaceutical development and synthetic chemistry, N-substituted piperidin-4-ones serve as pivotal intermediates and structural motifs. Their unique physicochemical properties dictate their handling, formulation, and ultimate utility. This guide provides a comprehensive analysis of 1-Hexylpiperidin-4-one, focusing on two critical parameters for any compound in the development pipeline: solubility and stability. As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational understanding of the principles governing these properties and the robust methodologies required for their accurate assessment. The protocols and insights herein are designed to be self-validating, grounded in established regulatory and scientific standards, empowering researchers to generate reliable and reproducible results.

Molecular Profile and Physicochemical Characteristics

1-Hexylpiperidin-4-one is a disubstituted piperidine derivative featuring a ketone at the 4-position and a hexyl group attached to the ring nitrogen. This structure imparts a distinct amphiphilic character, with the polar ketone and tertiary amine functionalities contrasting with the nonpolar, lipophilic hexyl chain.

Structure:

A summary of its key computed and experimental properties is essential for contextualizing its behavior.

Table 1: Physicochemical Properties of 1-Hexylpiperidin-4-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO | PubChem |

| Molecular Weight | 183.29 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem (Predicted) |

| pKa (Strongest Basic) | 8.39 | PubChem (Predicted) |

| Boiling Point | 265.5 ± 15.0 °C at 760 mmHg | PubChem (Predicted) |

| Appearance | Colorless to light yellow liquid | Generic Observation |

The predicted pKa of ~8.39 indicates that the piperidine nitrogen will be protonated and the molecule will carry a positive charge at physiological pH and in acidic media, significantly influencing its solubility in aqueous systems. The positive XLogP3 value suggests a preference for lipid environments, driven by the hexyl tail.

Aqueous and Organic Solubility Profile

Solubility is a critical determinant of a compound's bioavailability, reaction kinetics, and formulation feasibility. The amphiphilic nature of 1-Hexylpiperidin-4-one suggests a complex solubility profile. The hexyl group promotes solubility in nonpolar, organic solvents, while the tertiary amine and ketone groups allow for hydrogen bonding and potential protonation, enhancing solubility in polar and acidic aqueous media.

Causality Behind Solubility Behavior

-

In Acidic Aqueous Media (pH < pKa): The piperidine nitrogen is protonated (R₃NH⁺), forming an ion pair with a counter-ion (e.g., Cl⁻). This ionic form dramatically increases aqueous solubility.

-

In Neutral/Basic Aqueous Media (pH > pKa): The molecule exists as the neutral free base. The long hexyl chain dominates, leading to significantly lower aqueous solubility.

-

In Organic Solvents: The molecule's overall nonpolar character, conferred by the hydrocarbon chain and ring, results in good solubility in a range of organic solvents, from polar aprotic (e.g., DMSO, THF) to nonpolar (e.g., Toluene, Heptane).

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for Water Solubility and is a gold-standard method for determining thermodynamic solubility.

Objective: To determine the saturation solubility of 1-Hexylpiperidin-4-one in various solvent systems at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 1-Hexylpiperidin-4-one to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., pH 7.4 PBS, 0.1 N HCl, Water, Ethanol, DMSO). An excess is visually confirmed by the presence of undissolved material.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetics study can confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solid settle. For robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling & Dilution: Carefully extract an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated, concentration-calibrated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.

Self-Validation Check: The presence of undissolved solid in the vial after equilibration is a mandatory visual check to confirm that saturation was achieved.

Caption: Workflow for Thermodynamic Solubility Determination.

Example Data Summary

The following table illustrates how solubility data for 1-Hexylpiperidin-4-one would be presented.

Table 2: Illustrative Solubility of 1-Hexylpiperidin-4-one at 25 °C

| Solvent System | pH | Solubility (mg/mL) | Classification |

| Hydrochloric Acid | 1.0 | > 100 | Very Soluble |

| Phosphate Buffer | 7.4 | 0.08 | Sparingly Soluble |

| Deionized Water | ~8.5 (unbuffered) | 0.15 | Slightly Soluble |

| Ethanol | N/A | > 100 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | > 100 | Freely Soluble |

| Heptane | N/A | ~5 | Soluble |

Chemical Stability Profile

Understanding a compound's stability is paramount for defining storage conditions, shelf-life, and predicting potential degradation products. The stability of 1-Hexylpiperidin-4-one is primarily influenced by its tertiary amine and ketone functionalities.

Key Factors Influencing Stability

-

pH: The piperidinone ring itself is generally stable. However, extreme pH conditions can catalyze reactions. The primary pH effect relates to the protonation state of the nitrogen, which can influence susceptibility to oxidation.

-

Oxidation: Tertiary amines are susceptible to oxidation, forming N-oxides. The alpha-position to the ketone could also be a site of oxidative cleavage under aggressive conditions.

-

Light (Photostability): Ketones can be photolabile, potentially undergoing Norrish-type reactions upon exposure to UV light.

-

Temperature: Elevated temperatures can accelerate all degradation pathways and may induce decomposition.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed in accordance with the principles of ICH Q1A(R2) to identify likely degradation products and pathways.

Objective: To investigate the intrinsic stability of 1-Hexylpiperidin-4-one by subjecting it to accelerated stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add 0.1 N HCl. Incubate at 60 °C.

-

Basic Hydrolysis: Add 0.1 N NaOH. Incubate at 60 °C.

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation: Incubate the stock solution at 60 °C.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in foil to exclude light.

-

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Quenching: At each time point, draw a sample and immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution may be sufficient.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, typically employing a photodiode array (PDA) detector. The method must be capable of separating the parent compound from all major degradation products.

-

Mass Balance: Evaluate the results for mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should remain close to 100% of the initial value.

Trustworthiness Check: A stability-indicating method is validated by demonstrating specificity, where the parent peak is resolved from all degradation products and excipients. Peak purity analysis using a PDA detector is essential.

Caption: Forced Degradation Study Workflow.

Predicted Degradation Pathways and Data Summary

Based on the structure, the most probable degradation would occur under oxidative conditions, leading to the formation of an N-oxide. Hydrolytic conditions are expected to show minimal degradation.

Table 3: Illustrative Forced Degradation Results for 1-Hexylpiperidin-4-one

| Stress Condition | % Degradation (24h) | Major Degradation Product (DP) | Comments |

| 0.1 N HCl, 60 °C | < 1% | None significant | Highly stable to acid hydrolysis. |

| 0.1 N NaOH, 60 °C | < 2% | None significant | Highly stable to base hydrolysis. |

| 3% H₂O₂, RT | ~15% | DP-1 (RRT ~0.8) | Susceptible to oxidation. DP-1 is likely the N-oxide. |

| Thermal, 60 °C | < 1% | None significant | Thermally stable at this temperature. |

| Photolytic (ICH Q1B) | ~5% | DP-2 (RRT ~1.2) | Minor sensitivity to light. |

Summary and Recommendations

1-Hexylpiperidin-4-one is a compound with solubility highly dependent on pH, exhibiting excellent solubility in acidic conditions and in common organic solvents, but limited solubility in neutral aqueous media. This characteristic is critical for designing synthetic reactions, purification schemes, and potential formulation strategies.

The molecule demonstrates robust stability against hydrolytic and moderate thermal stress. The primary liability is its susceptibility to oxidation at the tertiary amine, a critical parameter to control during storage and handling. Long-term storage should be under an inert atmosphere (e.g., Argon, Nitrogen) and protected from light.

The experimental frameworks provided in this guide represent the industry-standard, scientifically-defensible approaches for generating the definitive solubility and stability data required for any advanced research or drug development program.

References

-

OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link][1][2]

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][3][4][5]

-

PubChem Compound Summary for CID 560945, 1-Hexyl-4-piperidone. National Center for Biotechnology Information. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Study Design and Data Interpretation for Drug Substance and Product. AAPS PharmSciTech, 15(1), 1-19. [Link]

Sources

Prudent Practices for the Safe Handling of 1-Hexylpiperidin-4-one: A Technical Guide for Research Professionals

Preamble: Navigating Chemical Safety in the Absence of Comprehensive Data

As researchers and drug development professionals, we frequently encounter novel or sparsely documented chemical entities. 1-Hexylpiperidin-4-one is one such compound for which specific, publicly available Safety Data Sheets (SDS) and comprehensive toxicological profiles are not readily found. This guide, therefore, adopts a foundational principle of chemical safety: in the absence of specific data, a substance must be handled with a high degree of caution, assuming it to be hazardous.

This document provides a framework for the safe handling of 1-Hexylpiperidin-4-one by synthesizing established best practices for structurally related compounds and general chemical safety principles. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity. All procedural recommendations are grounded in authoritative safety standards.

Hazard Analysis: Anticipating Risks Based on Structural Analogs

While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 1-Hexylpiperidin-4-one are unavailable, an analysis of related piperidone structures (e.g., 1-Methyl-4-piperidone, N-Benzyl-4-piperidone) suggests several potential hazards that must be anticipated[1][2]. Researchers should treat 1-Hexylpiperidin-4-one as a substance with the potential for:

-

Acute Oral Toxicity : Many small molecule amine derivatives can be harmful if swallowed[2][3].

-

Skin and Eye Irritation/Corrosion : Substituted piperidines are frequently cited as causing skin irritation, serious eye irritation, or even severe eye damage[1][2].

-

Respiratory Irritation : Vapors or aerosols may cause respiratory tract irritation[1][4].

-

Skin Sensitization : Some derivatives can cause an allergic skin reaction[2].

-

Combustibility : Although potentially a solid or high-boiling liquid, it may be a combustible liquid, particularly at elevated temperatures[2].

This proactive hazard assessment informs the stringent control measures outlined in the subsequent sections.

Table 1: Summary of Potential Hazards Based on Analog Data

| Hazard Class | Potential Effect | Rationale based on Analog Compounds |

| Health Hazards | ||

| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4 toxicity is noted for similar compounds[2]. |

| Skin Corrosion/Irritation | May cause skin irritation or burns. | Category 1 or 2 classification is common for related piperidones[1][2]. |

| Eye Damage/Irritation | May cause serious eye irritation or damage. | Category 1 or 2 classification is frequently seen[1][2]. |

| Respiratory/Skin Sensitization | May cause allergic skin reaction or respiratory irritation. | A known potential hazard for amine-containing compounds[2][4]. |

| Physical Hazards | ||

| Flammability | Combustible liquid. | Some N-substituted piperidones are classified as Category 4 combustible liquids[2]. |

The Hierarchy of Controls: A Systematic Approach to Exposure Minimization

The most effective strategy for ensuring safety is to follow the hierarchy of controls. This framework prioritizes risk mitigation strategies from most to least effective.

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling 1-Hexylpiperidin-4-one, this translates to:

-

Substitution (If Applicable) : If the experimental design allows, consider if a better-characterized, less hazardous compound could achieve the same scientific objective.

-

Engineering Controls : All work involving 1-Hexylpiperidin-4-one must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols[1]. The fume hood also provides a contained space in case of spills. Ensure eyewash stations and safety showers are immediately accessible[5].

-

Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound. Access to the material should be restricted to trained personnel. Clearly label all containers with the compound name and "Warning: Potential Hazard - Handle with Caution"[4].

-

Personal Protective Equipment (PPE) : PPE is the final barrier and must be used diligently, even with other controls in place.

Personal Protective Equipment (PPE) Protocol

Given the anticipated hazards, a comprehensive PPE ensemble is mandatory. The Occupational Safety and Health Administration (OSHA) provides standards for PPE selection[6].

-

Hand Protection : Wear two pairs of chemical-resistant gloves, with the outer glove covering the cuff of the lab coat[6]. Nitrile gloves are a common starting point, but glove compatibility should be verified if extensive handling is planned. Change gloves immediately if they are torn, punctured, or known to be contaminated[6].

-

Eye Protection : Chemical splash goggles are required. A face shield should be worn over the goggles if there is a significant risk of splashing during procedures like transferring large volumes or heating[7].

-

Body Protection : A lab coat with long sleeves and tight-fitting cuffs is required[6]. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or disposable gown should be worn over the lab coat[8].

-

Respiratory Protection : Not typically required when work is performed within a certified fume hood. If a situation arises where the fume hood is not available or fails, an appropriate air-purifying respirator would be necessary, and work should cease until engineering controls are restored[4].

Handling and Storage Protocols

General Handling

-

Ventilation : Handle the product exclusively in a chemical fume hood or other appropriate exhaust ventilation system[1].

-

Ignition Sources : Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools if the material is determined to be flammable[9].

-

Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory[5][10].

-

Aerosol Prevention : Avoid procedures that could generate dust or aerosols. If weighing a solid, do so in a ventilated enclosure or by "weighing by difference" in a closed container.

Storage

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated place[11].

-

Security : Store in a locked cabinet or a restricted-access area to prevent unauthorized handling[11].

-

Incompatibilities : Based on general chemical principles for amines and ketones, store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[1][5].

Emergency Procedures: A Self-Validating Response Plan

Prompt and correct action during an emergency is critical. All personnel must be trained on these procedures.

Exposure Response

| Exposure Route | Action | Citation |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][12] |

| Skin Contact | Remove all contaminated clothing immediately. Wash affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists. | [1][12] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][2] |

Spill Response Workflow

A structured response to a chemical spill is essential to ensure safety and prevent environmental contamination.

Caption: A decision workflow for handling chemical spills.

Spill Cleanup Protocol:

-

Evacuate : If the spill is large or presents an immediate hazard, evacuate the area and contact your institution's emergency response team[12].

-

Control : For small, manageable spills, ensure the area is well-ventilated (fume hood sash should be kept low). Remove all ignition sources[13].

-

Contain : Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal binder[1][4].

-

Collect : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal. Use non-sparking tools[1].

-

Decontaminate : Clean the spill area thoroughly.

-

Dispose : Dispose of the container and any contaminated PPE as hazardous waste according to institutional and local regulations[5][11].

Waste Disposal

All waste containing 1-Hexylpiperidin-4-one, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. It should be disposed of through an approved waste disposal plant in accordance with all federal, state, and local environmental regulations[5][11]. Do not allow the chemical to enter the environment[1].

Conclusion

The responsible use of novel chemical compounds underpins innovation in drug discovery and development. By treating 1-Hexylpiperidin-4-one with the caution it warrants due to a lack of specific safety data, researchers can effectively mitigate risks. Adherence to the hierarchy of controls, diligent use of PPE, and preparedness for emergencies are the cornerstones of a robust safety culture. This guide provides the technical framework to handle this and other poorly characterized compounds with the highest degree of scientific integrity and personal safety.

References

- Safety Data Sheet for 2,4-Hexadien-1-ol. (2025). Thermo Fisher Scientific.

- Safety Data Sheet for 1-Methyl-4-piperidone. (2025). Fisher Scientific.

- Safety Data Sheet for N-Benzyl-4-piperidone. (2025). Fisher Scientific.

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.[Link]

- Safety Data Sheet for Ethyl 4-aminopiperidine-1-carboxylate. (2025). Fisher Scientific.

- Safety Data Sheet for 4-Phenylpiperidin-4-ol. (2024). Fisher Scientific.

- Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine. (2024). Sigma-Aldrich.

-

What to do in a chemical emergency. (2024). GOV.UK.[Link]

- Safety Data Sheet for 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride). (2025). Cayman Chemical.

- Safety Data Sheet for 1-Benzyl-N-phenylpiperidin-4-amine. (2025). Thermo Fisher Scientific Chemicals, Inc.

-

GHS Hazard Class and Hazard Category. (2016). ChemSafetyPro.COM.[Link]

- Safety Data Sheet for 1-Methylpiperidin-4-one. (2022). Apollo Scientific.

-

GHS Classification (Rev.11, 2025) Summary. PubChem.[Link]

-

Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA).[Link]

-

Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004). U.S. Environmental Protection Agency.[Link]

-

Overview of the GHS Classification Scheme in Hazard Classification. National Center for Biotechnology Information (NCBI).[Link]

-

GHS Hazard Classification: Everything You Need to Know. (2014). ERA Environmental Management Solutions.[Link]

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.[Link]

-

Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]

-

Safe handling of hazardous drugs. (2018). PubMed Central (PMC) - National Center for Biotechnology Information (NCBI).[Link]

-

Safe Handling of Hazardous Drugs. (2025). Duke University Safety Office.[Link]

- ASHP Guidelines on Handling Hazardous Drugs. (2018). American Society of Health-System Pharmacists.

-

1,4-Hexadiene Hazard Summary. New Jersey Department of Health.[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 7. safety.duke.edu [safety.duke.edu]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. nj.gov [nj.gov]

The Piperidin-4-one Core: A Foundational Scaffold in Medicinal Chemistry

An In-depth Technical Guide on the Discovery, Synthesis, and Historical Significance of N-Alkyl Piperidin-4-ones

The N-alkyl piperidin-4-one scaffold is a cornerstone in the architecture of countless biologically active molecules.[1][2][3] Its rigid, six-membered heterocyclic structure provides a reliable framework upon which medicinal chemists can build complex molecules with specific three-dimensional orientations, essential for precise interaction with biological targets.[4] This guide delves into the historical discovery and the evolution of synthetic strategies for this pivotal chemical entity, offering insights for researchers, scientists, and professionals in drug development.

Early Discoveries: The Dawn of Piperidone Synthesis

The journey into the synthesis of piperidin-4-ones is rooted in the foundational work on multicomponent reactions from the early 20th century. These early methods, remarkable for their ingenuity, allowed for the construction of the piperidine ring from simple, acyclic precursors in a single step.

The Petrenko-Kiritschenko Piperidone Synthesis

One of the earliest and most classic methods is the Petrenko-Kiritschenko piperidone synthesis, first reported by Ukrainian chemist Paul Petrenko-Kritschenko in a series of communications starting in 1906.[5][6] This multicomponent reaction constructs symmetrical 2,6-disubstituted piperidin-4-ones by condensing two equivalents of an aldehyde with one equivalent of a primary amine (or ammonia) and one equivalent of a dialkyl ester of acetonedicarboxylic acid.[5][7]

The reaction proceeds through a double Mannich-type process, where the amine, aldehyde, and enolizable keto-ester come together to form the heterocyclic ring.[5] The resulting product often contains ester groups at the 3- and 5-positions, which can be subsequently removed via decarboxylation.[5] A key aspect of this synthesis is its ability to directly install the N-alkyl group (when a primary amine, R-NH2, is used), laying the groundwork for the N-alkyl piperidin-4-one family. This method was conceptually groundbreaking, though its utility could be limited by the requirement for two equivalents of the same aldehyde, leading to symmetrical products.

The Robinson-Schöpf Synthesis: A Biomimetic Masterpiece

Building on similar principles, Sir Robert Robinson's 1917 synthesis of tropinone, a bicyclic alkaloid containing the N-methyl-piperidin-4-one core, is considered a landmark in organic synthesis.[8][9][10][11] This reaction is celebrated for its biomimetic approach, as it mimics the presumed biosynthetic pathway of the natural product.[10][11]

Robinson's synthesis involved the one-pot reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.[10][11] Formally, the mechanism can be described as a double Mannich reaction.[8][12] The reaction's brilliance lies in its efficiency and the mild, aqueous conditions under which it proceeds, a significant departure from the harsh reagents often used at the time. Clemens Schöpf later optimized the reaction by demonstrating that conducting it under physiological pH conditions could dramatically increase the yield.[8][12]

While the Robinson-Schöpf reaction produces a bicyclic system (tropinone), it is conceptually a variation of the Petrenko-Kritschenko synthesis where the two aldehyde functionalities are linked within a single molecule (succinaldehyde).[13] This work solidified the Mannich reaction as the premier tool for constructing the piperidin-4-one ring and highlighted the importance of the N-alkyl (in this case, N-methyl) substituent in the context of natural product synthesis.[12]

Evolution of Synthetic Methodologies

The foundational Mannich-type condensations paved the way for more versatile and refined methods for synthesizing N-alkyl piperidin-4-ones. While the classic methods were revolutionary, they had limitations regarding substrate scope and stereocontrol. Modern advancements have focused on overcoming these challenges.

| Method | Key Reactants | Product Type | Key Advantages | Historical Significance |

| Petrenko-Kiritschenko | 2x Aldehyde, 1x Primary Amine, 1x Acetonedicarboxylate | Symmetrical 2,6-disubstituted 4-piperidone | One-pot, multicomponent synthesis of the core ring.[5][13] | Pioneering multicomponent approach to piperidones.[5][6] |

| Robinson-Schöpf | Dialdehyde (e.g., Succinaldehyde), Methylamine, Acetonedicarboxylate | Bicyclic 4-piperidone (Tropinone) | Biomimetic, high-yielding under physiological pH.[8][10][12] | Landmark in total synthesis and biomimetic reactions.[10][11] |

| Dieckmann Condensation Route | Primary Amine, 2x α,β-Unsaturated Ester (e.g., alkyl acrylate) | 4-Piperidone | Good for synthesizing unsubstituted or specifically substituted piperidones.[14] | Provides an alternative to Mannich-type cyclizations.[14] |

| Modern Asymmetric Methods | Varies (e.g., chiral amines, catalysts) | Enantiomerically enriched piperidones | High stereocontrol, access to specific chiral isomers.[15] | Crucial for modern drug development where chirality is key.[4] |

The Dieckmann Condensation Approach

An alternative and widely used strategy involves a sequential Michael addition and Dieckmann condensation.[14] In this approach, a primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate. The initial double Michael addition forms a diester intermediate, which then undergoes an intramolecular Dieckmann condensation to form a β-ketoester. Subsequent hydrolysis and decarboxylation yield the desired N-alkyl-4-piperidone.[14] This method offers a distinct advantage for creating piperidones that are not symmetrically substituted at the 2- and 6-positions.

Workflow & Key Synthetic Pathways

The synthesis of N-alkyl piperidin-4-ones generally follows one of two major logical pathways, both originating from simple acyclic precursors.

Caption: Major synthetic routes to the N-alkyl piperidin-4-one core.

The Role in Drug Discovery: A Privileged Scaffold

The N-alkyl piperidin-4-one framework is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry.[2] This means it is a molecular structure that is capable of binding to multiple, distinct biological targets, making it a recurring motif in a wide array of pharmaceuticals. Its importance is particularly pronounced in agents targeting the central nervous system (CNS).[16]

The introduction of the piperidin-4-one core into a molecule can:

-

Modulate Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, influencing solubility and the ability to cross membranes.[2][4]

-

Provide a Vector for Substitution: The nitrogen, the alpha-carbons, and the ketone itself serve as handles for introducing further chemical diversity to optimize binding, selectivity, and pharmacokinetic properties.

-

Enhance Druggability: The piperidine ring is relatively stable metabolically and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

A prominent example of its application is in the synthesis of fentanyl and its analogues.[17][18] The synthesis of these potent opioid analgesics often begins with an N-substituted-4-piperidone, which is then elaborated through reductive amination and acylation to build the final drug molecule.[18]

Detailed Experimental Protocol: Petrenko-Kiritschenko Synthesis

This protocol is a representative example for the synthesis of a symmetrically substituted N-alkyl piperidin-4-one.

Objective: To synthesize 1-benzyl-3,5-dicarbethoxy-2,6-diphenyl-piperidin-4-one.

Materials:

-

Benzaldehyde

-

Benzylamine

-

Diethyl 1,3-acetonedicarboxylate

-

Ethanol (95%)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask, combine benzaldehyde (2.12 g, 20 mmol) and diethyl 1,3-acetonedicarboxylate (2.02 g, 10 mmol) in 50 mL of 95% ethanol.

-

Initiation: While stirring at room temperature, add benzylamine (1.07 g, 10 mmol) dropwise to the mixture.

-

Reaction: Allow the mixture to stir at room temperature. A precipitate will typically begin to form within 30-60 minutes. Continue stirring for a total of 24 hours to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

-

Characterization: The final product's identity and purity should be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Causality and Self-Validation: The formation of a precipitate is a strong visual indicator that the multicomponent condensation is proceeding as expected. The washing step with cold ethanol is critical for purification, as the product has lower solubility in cold solvent compared to the starting materials. The final characterization provides definitive validation of the structure and purity, confirming the success of the protocol.

Conclusion and Future Outlook

From the pioneering multicomponent reactions of Petrenko-Kritschenko and Robinson to modern asymmetric syntheses, the methods to construct N-alkyl piperidin-4-ones have evolved significantly.[8][13][19] The enduring presence of this scaffold in a vast range of pharmaceuticals, from CNS agents to analgesics, underscores its fundamental importance.[2][3][16] As drug discovery continues to demand molecules with greater specificity and improved pharmacokinetic profiles, the development of novel, efficient, and stereoselective syntheses for N-alkyl piperidin-4-one derivatives will remain an active and crucial area of research. The historical foundation provides a rich toolkit of reactions, while modern innovations continue to expand the possibilities for this truly privileged core.

Logical Relationship Diagram

Caption: Interconnectivity of discovery, synthesis, and application.

References

-

Petrenko-Kritschenko piperidone synthesis. Grokipedia. 5

-

Petrenko-Kritschenko piperidone synthesis. Wikipedia. 13

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. 20

-

Petrenko-Kritschenko Piperidone Synthesis. SynArchive. 7

-

Petrenko-Kritschenko Piperidone Synthesis. 6

-

Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed.

-

Chemical thermodynamics applied to the synthesis of tropinone. 12

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.

-

Robinson-Schöpf-Reaktion. Wikipedia. 8

-

Piperidinone. Wikipedia.

-

Robinson-Schöpf reaction: tropinone. Hive Chemistry Discourse. 9

-

Tropinone. Wikipedia.

-

Piperidine Synthesis. DTIC.

-

Piperidones: from alkaloids to pseudopeptides. SciSpace.

-

Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. 21

-

The synthesis of Tropinone. ChemicalBook.

-

A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.

-

Recent advances in the synthesis of piperidones and piperidines. 1

-

Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.

-

4-Piperidone. Wikipedia.

-

4-Piperidone synthesis. Organic Chemistry Portal.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 22

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. 23

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

-

Piperidin-4-one: the potential pharmacophore. PubMed.

-

Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

-

Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 7. synarchive.com [synarchive.com]

- 8. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]

- 9. Robinson-Schöpf reaction: tropinone , Hive Chemistry Discourse [chemistry.mdma.ch]

- 10. Tropinone - Wikipedia [en.wikipedia.org]

- 11. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 12. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 13. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 18. ajrconline.org [ajrconline.org]

- 19. 4-Piperidone synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. jofamericanscience.org [jofamericanscience.org]

- 22. chemrevlett.com [chemrevlett.com]

- 23. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Hexylpiperidin-4-one

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-Hexylpiperidin-4-one, a substituted heterocyclic ketone of interest in synthetic chemistry and drug development. As a member of the N-substituted 4-piperidone family, its properties are critical for reaction optimization, formulation development, and quality control. This document outlines the core analytical techniques and methodologies required for a thorough characterization, synthesizing theoretical principles with practical, field-proven protocols. We delve into the structural elucidation by spectroscopic methods (IR, NMR, MS), assessment of purity via chromatography (HPLC, GC), and determination of fundamental physical properties. The causality behind experimental choices is explained to provide researchers with a robust, self-validating system for analysis. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of N-Substituted Piperidones

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceutically active compounds, valued for its conformational flexibility and ability to engage in key biological interactions.[1] The N-substituted 4-piperidone motif, in particular, serves as a versatile synthetic intermediate for creating diverse molecular architectures.[2][3] Compounds incorporating this core structure have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and CNS-stimulant properties.[3][4]

1-Hexylpiperidin-4-one (Figure 1) is a representative member of this class, featuring a six-carbon alkyl chain on the piperidine nitrogen. This hexyl group imparts significant lipophilicity, which can profoundly influence the molecule's solubility, membrane permeability, and metabolic stability. A thorough physicochemical characterization is therefore the foundational step for any research or development program involving this compound, ensuring identity, purity, and consistency.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is paramount. The key identifiers for this compound are established through its systematic name and fundamental molecular properties.

-

IUPAC Name: 1-Hexylpiperidin-4-one

-

Molecular Formula: C₁₁H₂₁NO

-

Molecular Weight: 183.29 g/mol

-

Chemical Structure:

Figure 1: Chemical Structure of 1-Hexylpiperidin-4-one

Figure 1: Chemical Structure of 1-Hexylpiperidin-4-one

The structure consists of a saturated six-membered piperidine ring containing one nitrogen atom and a ketone functional group at the 4-position. A linear hexyl chain is attached to the nitrogen atom.

Predicted Physicochemical Properties

Direct experimental data for 1-Hexylpiperidin-4-one is not widely published. However, we can reliably predict its properties based on its structure and data from well-characterized analogs like 1-methyl-4-piperidone and 1-ethyl-4-piperidone.[5][6][7]

Physical State and Appearance

Based on its molecular weight and the presence of a flexible hexyl chain, 1-Hexylpiperidin-4-one is expected to be a colorless to pale yellow liquid at standard temperature and pressure. Its analogs, 1-methyl-4-piperidone and 1-ethyl-4-piperidone, are also liquids at room temperature.[6][7]

Thermal Properties

The boiling point is a critical indicator of volatility. The N-hexyl group, being significantly larger than a methyl or ethyl group, will increase van der Waals forces and elevate the boiling point substantially.

-

Boiling Point (Predicted): For comparison, 1-methyl-4-piperidone has a boiling point of 55-60 °C at 11 mmHg.[7] The boiling point of 1-Hexylpiperidin-4-one is anticipated to be significantly higher, likely exceeding 100-120 °C at the same reduced pressure.

-

Melting Point (Predicted): The melting point is expected to be well below 0 °C. The flexible, non-symmetrical hexyl chain will disrupt crystal lattice formation, favoring a liquid state.